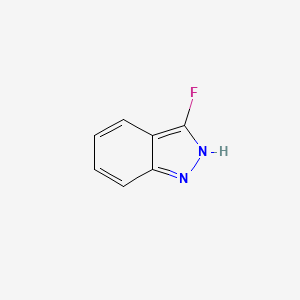

3-Fluor-1H-Indazol

Übersicht

Beschreibung

3-fluoro-1H-indazole is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .

Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in the literature . The synthesis involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .

Molecular Structure Analysis

The molecular structure of 1H-indazole consists of a pyrazole ring and a benzene ring . The fluorine group in the molecule can enable intermolecular interactions including π−π stacking and H−F hydrogen/halogen bonding .

Chemical Reactions Analysis

Various routes have been explored to synthesize indazole . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material is a useful way . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebsanwendungen

3-Fluor-1H-Indazol: wurde auf sein Potenzial in der Antikrebstherapie untersucht. Es wurde in Verbindungen integriert, die eine inhibitorische Aktivität gegen verschiedene menschliche Krebszelllinien zeigen, wie z. B. Lungen-, chronische myeloische Leukämie-, Prostata- und Leberkrebszellen . So haben bestimmte Derivate vielversprechende Wirkungen bei der Induktion von Apoptose und Beeinflussung des Zellzyklus gezeigt, möglicherweise durch die gezielte Ansprache von Signalwegen wie Bcl2-Familienmitgliedern und dem p53/MDM2-Signalweg .

Synthetische Chemie: Katalysatorentwicklung

In der synthetischen Chemie wird This compound bei der Entwicklung von Katalysatoren für verschiedene chemische Reaktionen verwendet. Die Indazol-Einheit kann an Übergangsmetall-katalysierten Reaktionen teilnehmen, die entscheidend sind für die Konstruktion komplexer Moleküle mit hohen Ausbeuten und minimalen Nebenprodukten .

Pharmakologie: Serotonin-Rezeptor-Antagonisten

Verbindungen, die das Indazol-Fragment enthalten, einschließlich This compound, werden auf ihre Rolle als Serotonin-Rezeptor-Antagonisten untersucht. Diese sind wichtig für die Behandlung von Erkrankungen im Zusammenhang mit Serotonin-Dysregulation, wie z. B. Depression und Angst .

Enzymhemmung: Protease- und Reduktase-Hemmer

Indazol-basierte Verbindungen wurden als Inhibitoren für Enzyme wie HIV-Protease und Aldolreduktase eingesetzt. Diese Enzyme sind therapeutische Zielstrukturen für Erkrankungen wie HIV/AIDS und Diabetes .

Neurologie: Acetylcholinesterase-Hemmer

This compound: Derivate werden auf ihre Acetylcholinesterase-inhibitorische Aktivität untersucht. Dies ist von Bedeutung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer, bei denen Acetylcholinesterase-Hemmer zur Symptomlinderung beitragen können .

Erneuerbare Energien: Farbstoff-sensibilisierte Solarzellen (DSSCs)

Die hochkonjugierte Struktur von This compound erweitert seine Anwendungen auf erneuerbare Energien, insbesondere in Farbstoff-sensibilisierten Solarzellen (DSSCs). Es kann an Metallzentren koordinieren, um effiziente Triplett-Photosensibilisatoren zu bilden, die für den Energietransferprozess in DSSCs entscheidend sind .

Safety and Hazards

Zukünftige Richtungen

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Wirkmechanismus

Target of Action

3-Fluoro-1H-indazole, like other indazole derivatives, is known to interact with various biological targets. One of the primary targets of 3-Fluoro-1H-indazole is the phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular functions such as cell growth and survival .

Mode of Action

The interaction of 3-Fluoro-1H-indazole with its targets involves the formation of bonds with the active sites of these targets. For instance, in the case of PI3Kδ, 3-Fluoro-1H-indazole acts as a selective inhibitor, preventing the kinase from performing its function, thereby influencing cellular processes .

Biochemical Pathways

The action of 3-Fluoro-1H-indazole on PI3Kδ affects various biochemical pathways. By inhibiting PI3Kδ, 3-Fluoro-1H-indazole can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. This disruption can lead to the inhibition of cell growth and induction of apoptosis, particularly in cancer cells .

Result of Action

The molecular and cellular effects of 3-Fluoro-1H-indazole’s action primarily involve the inhibition of cell growth and induction of apoptosis. By inhibiting PI3Kδ and disrupting the associated biochemical pathways, 3-Fluoro-1H-indazole can effectively suppress the proliferation of cells, particularly cancer cells .

Eigenschaften

IUPAC Name |

3-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWAWXBVLNWBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415983 | |

| Record name | 3-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66607-26-9 | |

| Record name | 3-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)